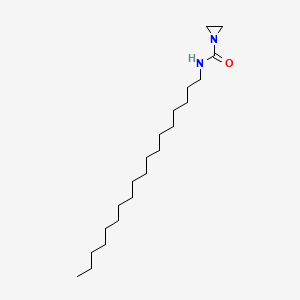

1-Aziridinecarboxamide, N-octadecyl-

Description

Structural Context of the Aziridine (B145994) Ring System and Carboxamide Moiety

The foundational core of N-Octadecyl-1-aziridinecarboxamide is the aziridine ring, a three-membered heterocycle containing one nitrogen atom and two carbon atoms. nih.gov The inherent bond angles of approximately 60 degrees, a significant deviation from the ideal 109.5 degrees for sp³-hybridized atoms, result in substantial ring strain. nih.gov This strain is a defining characteristic of aziridines, making them highly reactive and valuable as synthetic intermediates. nih.gov The nitrogen atom's lone pair of electrons contributes to the basicity of the ring, although it is less basic than acyclic amines due to the increased 's' character of the nitrogen's hybrid orbitals. nih.gov

Attached to the aziridine nitrogen is a carboxamide moiety (-C(O)NH-). The carboxamide group is a vital functional group in its own right, prevalent in a vast array of organic molecules, including pharmaceuticals and polymers. This group is planar due to resonance between the nitrogen lone pair and the carbonyl group. This resonance also influences the reactivity of the adjacent aziridine ring. The electron-withdrawing nature of the carbonyl group can activate the aziridine ring towards nucleophilic attack. nih.gov

Significance of N-Alkyl Chain Incorporation in Aziridine Derivatives

The presence of a long N-alkyl chain, in this case, an octadecyl group (C18H37), significantly influences the physicochemical properties of the molecule. This long, nonpolar hydrocarbon tail imparts a lipophilic character to the compound, drastically increasing its solubility in nonpolar organic solvents and likely decreasing its solubility in water.

The incorporation of such long alkyl chains can have several implications:

Self-Assembly and Material Science: Long-chain alkyl derivatives are known to participate in self-assembly processes, forming organized structures like micelles or films. This property could be relevant in the development of new materials.

Surface Modification: The lipophilic nature of the octadecyl chain can be exploited for surface modification, imparting hydrophobic properties to various substrates.

Biological Interactions: In a biological context, the long alkyl chain can facilitate interactions with lipid membranes, potentially influencing the molecule's behavior in biological systems.

Historical Trajectory and Evolution of Aziridine Chemistry Research

The study of aziridines dates back to the late 19th century. Early research focused on the fundamental synthesis and reactivity of the parent aziridine and simple derivatives. Key milestones in aziridine chemistry include the development of various synthetic methods, such as the Wenker synthesis from amino alcohols and the Gabriel synthesis. organicchemistrydata.org

Over the decades, research has evolved significantly, with a growing emphasis on stereoselective synthesis and the use of aziridines as versatile building blocks in the synthesis of complex nitrogen-containing molecules. chem960.comchem960.com The development of metal-catalyzed aziridination reactions has been a major breakthrough, allowing for the efficient and selective formation of aziridines from alkenes. chem960.com More recent advancements include the exploration of aziridinium (B1262131) ylides as reactive intermediates for the synthesis of complex nitrogen heterocycles. organic-chemistry.org

Current Academic Research Landscape and Scope for N-Octadecyl-1-Aziridinecarboxamide

Current research in aziridine chemistry is vibrant and multifaceted, with key areas of focus including:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of aziridines remains a highly active area of research. organicchemistrydata.orggoogle.com

Ring-Opening Reactions: The regioselective and stereoselective ring-opening of aziridines with various nucleophiles is a cornerstone of their synthetic utility and continues to be explored. nih.govnih.gov

Applications in Medicinal Chemistry: Aziridine-containing compounds have shown promise in various therapeutic areas, and research into new bioactive aziridine derivatives is ongoing. google.com

Polymer and Materials Science: Polyfunctional aziridines are used as crosslinkers in coatings and adhesives, and there is growing interest in developing new aziridine-based polymers and materials. chemicalbook.com

While direct academic research on N-Octadecyl-1-aziridinecarboxamide is sparse, its structure suggests potential research avenues. Its long alkyl chain could make it a candidate for studies in materials science, particularly in the formation of self-assembled monolayers or as a hydrophobic surface modifier. Furthermore, its reactive aziridine ring could be exploited in the synthesis of novel long-chain amino compounds with potential applications in surfactant or lubricant technology. The synthesis of related N-acylaziridines has been reported, suggesting that the synthesis of the title compound is feasible. nih.gov For instance, the reaction of aziridines with isocyanates, catalyzed by nickel(II) iodide, provides a route to related structures. organic-chemistry.org

Compound Data Tables

Table 1: Chemical Identification of N-Octadecyl-1-Aziridinecarboxamide

| Identifier | Value | Source |

| IUPAC Name | N-Octadecylaziridine-1-carboxamide | epa.gov |

| CAS Number | 3891-29-0 | chemicalbook.com |

| Molecular Formula | C21H42N2O | epa.gov |

| Molecular Weight | 338.57 g/mol | chemicalbook.com |

Table 2: Predicted Physical Properties of N-Octadecyl-1-Aziridinecarboxamide

| Property | Predicted Value | Source |

| Boiling Point | 486.2 ± 12.0 °C | chemicalbook.com |

| Density | 0.927 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 14.29 ± 0.20 | chemicalbook.com |

Properties

CAS No. |

3891-29-0 |

|---|---|

Molecular Formula |

C21H42N2O |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

N-octadecylaziridine-1-carboxamide |

InChI |

InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)23-19-20-23/h2-20H2,1H3,(H,22,24) |

InChI Key |

MEMUMYCLWQPAEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)N1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Octadecyl 1 Aziridinecarboxamide

Direct Synthetic Routes to the Core Structure

The most direct conceptual approach to N-octadecyl-1-aziridinecarboxamide involves the formation of the aziridine (B145994) ring and the introduction of the N-octadecylcarboxamide functionality in a concerted or sequential manner on a simple precursor.

Aziridine Ring Formation Strategies

The formation of the aziridine ring is a key step. Several classic and modern methods can be proposed for the synthesis of the parent aziridine or a suitable precursor. These methods often start from alkenes or amino alcohols.

One of the most fundamental methods for aziridine synthesis is the Wenker synthesis and its variations, which involve the cyclization of 2-aminoalcohols. This process typically requires the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group.

Another prominent method is the addition of a nitrene or nitrenoid to an olefin. For the synthesis of an unsubstituted aziridine ring, ethylene (B1197577) could be a starting material. However, due to the gaseous nature of ethylene, laboratory-scale syntheses often prefer alternative routes.

A more practical approach for laboratory synthesis involves the ring closure of vicinal haloamines . These can be prepared from the corresponding amino alcohols. The intramolecular cyclization is typically base-mediated.

Carboxamide Functionality Introduction Techniques

The introduction of the N-octadecylcarboxamide group onto the aziridine nitrogen is a crucial transformation. The most direct method to achieve this is the reaction of a pre-formed aziridine (ethylenimine) with an N-octadecyl substituted electrophilic carbonyl compound.

A highly efficient route for the formation of N-acyl aziridines is the reaction of aziridine with an isocyanate . nih.gov In this case, the reaction of aziridine with octadecyl isocyanate would directly yield the target compound. This reaction is typically driven by the high reactivity of the isocyanate group towards nucleophiles like the secondary amine of the aziridine ring.

Alternatively, the acylation can be performed using an acyl chloride or an acyl imidazolide (B1226674) . The use of acyl imidazolides, prepared from the corresponding carboxylic acid and carbonyldiimidazole, offers a mild and general method for the preparation of N-acyl aziridines. nih.gov

| Acylating Agent | Reaction Conditions | Remarks |

| Octadecyl isocyanate | Typically neat or in an aprotic solvent | Often proceeds without a catalyst. nih.gov |

| Octadecanoyl chloride | In the presence of a base (e.g., triethylamine) to scavenge HCl | Can be aggressive and may lead to ring-opening. |

| N-Octadecylcarbamoyl chloride | In the presence of a base | A direct precursor to the carboxamide functionality. |

| Acyl imidazolide of octadecanoic acid | Aprotic solvent | Mild conditions, high yield for various N-acyl aziridines. nih.gov |

N-Octadecyl Chain Elaboration Approaches

In the context of direct synthesis, the N-octadecyl chain is introduced as part of the acylating agent. Therefore, the synthesis of this long-chain precursor is a key consideration. Octadecyl isocyanate can be prepared from octadecylamine (B50001) by phosgenation or by using phosgene (B1210022) equivalents. figshare.com Alternatively, it can be generated from octadecanoyl chloride via a Curtius rearrangement of the corresponding acyl azide.

Multistep Synthetic Pathways via Precursor Molecules

A multistep approach allows for greater control and may be more practical given the availability of starting materials. A plausible multistep synthesis could start from more complex, readily available precursors.

One such strategy involves the synthesis of an N-activated aziridine , such as an N-tosylaziridine, which can be prepared with high stereochemical control. nih.govnih.gov The tosyl group activates the aziridine for certain reactions and can be subsequently removed. Following deprotection of the N-tosylaziridine, the resulting free aziridine can be acylated with a suitable N-octadecylcarbonyl derivative as described in section 2.1.2. nih.govnih.gov

A general sequence for this approach is outlined below:

Synthesis of N-Tosylaziridine: Reaction of a suitable starting material (e.g., an amino alcohol derivative) with p-toluenesulfonyl chloride.

Deprotection: Removal of the tosyl group to yield the free aziridine.

Acylation: Reaction of the aziridine with octadecyl isocyanate or another suitable acylating agent.

Stereoselective and Enantioselective Synthetic Considerations

If the target application of N-octadecyl-1-aziridinecarboxamide requires a specific stereoisomer (in the case of a substituted aziridine ring), stereoselective synthesis becomes critical. For the unsubstituted aziridine ring in the title compound, this is not a factor. However, for derivatives with substituents on the aziridine ring, several strategies can be employed.

Chiral Catalysts: The use of chiral ligands with metal catalysts in aziridination reactions can induce enantioselectivity, leading to the formation of one enantiomer of the aziridine in excess.

Kinetic Resolution: A racemic mixture of an N-acylaziridine can be resolved through kinetic resolution. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in enantioenriched form. scilit.com For example, the kinetic resolution of N-acylaziridines has been achieved using (R)-BINOL as a chiral modifier in a boron-catalyzed ring-opening reaction. scilit.com

From Chiral Pool: Synthesis starting from a chiral precursor, such as an amino acid, can provide a stereochemically defined aziridine. For instance, enantiopure aziridine-2-carboxamides have been prepared from N-tosylated serine amides.

While these stereoselective methods are not directly applicable to the synthesis of the unsubstituted N-octadecyl-1-aziridinecarboxamide, they are crucial for the synthesis of its chiral derivatives.

Chemical Reactivity and Mechanistic Investigations of N Octadecyl 1 Aziridinecarboxamide

Aziridine (B145994) Ring-Opening Reactions

The three-membered aziridine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. The presence of an electron-withdrawing acyl group on the nitrogen atom further activates the ring towards nucleophilic attack. mdpi.com

Nucleophilic Additions to the Aziridine Ring

N-acylaziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles. mdpi.com The reaction typically proceeds via an SN2 mechanism, leading to the formation of β-substituted amine derivatives. The regioselectivity of the attack (at the substituted or unsubstituted carbon of the aziridine ring) is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. frontiersin.org

For an unsubstituted N-acylaziridine like 1-Aziridinecarboxamide, N-octadecyl-, nucleophilic attack is expected to occur at one of the methylene (B1212753) carbons of the aziridine ring.

Table 1: Predicted Nucleophilic Ring-Opening Reactions of 1-Aziridinecarboxamide, N-octadecyl-

| Nucleophile | Reagent Example | Predicted Product |

| Halide | HCl, HBr, HI | N-(2-haloethyl)-N'-octadecylurea |

| Hydroxide | NaOH, KOH | N-(2-hydroxyethyl)-N'-octadecylurea |

| Alkoxide | NaOR | N-(2-alkoxyethyl)-N'-octadecylurea |

| Thiolate | NaSR | N-(2-thioalkyl)ethyl-N'-octadecylurea |

| Amine | RNH2 | N-(2-aminoethyl)-N'-octadecylurea derivative |

| Azide | NaN3 | N-(2-azidoethyl)-N'-octadecylurea |

This table presents predicted products based on the general reactivity of N-acylaziridines.

Electrophilically Initiated Ring-Opening Processes

The ring-opening of N-acylaziridines can be facilitated by electrophiles, which activate the aziridine ring by coordinating to the nitrogen or carbonyl oxygen atom. bioorg.org Protic acids and Lewis acids are commonly employed for this purpose. nih.gov The protonation or coordination to the nitrogen atom forms a highly reactive aziridinium (B1262131) ion, which is then readily attacked by a nucleophile. bioorg.orgnih.gov

In the case of 1-Aziridinecarboxamide, N-octadecyl-, treatment with an acid chloride, for instance, could lead to the formation of an acylaziridinium ion. This intermediate would then be susceptible to attack by the chloride anion, resulting in a ring-opened product. bioorg.org

Thermal and Photochemical Transformations of the Aziridine Moiety

N-acylaziridines can undergo thermal and photochemical transformations, although these are less commonly reported than their nucleophilic ring-opening reactions. Thermally, N-acylaziridines can rearrange to form other heterocyclic structures, such as oxazolines.

Photochemical reactions of aziridines can involve cleavage of the C-N or C-C bonds of the ring, leading to the formation of reactive intermediates like nitrene ylides. These intermediates can then undergo a variety of subsequent reactions, including cycloadditions and rearrangements. While specific studies on 1-Aziridinecarboxamide, N-octadecyl- are not available, the general principles of aziridine photochemistry suggest that irradiation could lead to complex product mixtures.

Reactivity Profiles of the Carboxamide Functional Group

The carboxamide functional group in 1-Aziridinecarboxamide, N-octadecyl- exhibits its own characteristic reactivity. The primary reactions of amides are hydrolysis and reduction.

Amide hydrolysis can occur under acidic or basic conditions to yield a carboxylic acid and an amine. nih.gov In the context of 1-Aziridinecarboxamide, N-octadecyl-, hydrolysis would be expected to cleave the amide bond, though this would likely compete with the ring-opening of the strained aziridine moiety, especially under harsh conditions.

Reduction of the amide group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), would convert the carboxamide to an amine. nih.gov

Chemical Transformations and Stability of the N-Octadecyl Chain

The N-octadecyl chain is a long, saturated alkyl group, which is generally chemically inert. However, under specific conditions, it can undergo reactions typical of alkanes. Free-radical halogenation or oxidation could occur at the methylene groups of the chain, although these reactions would likely require harsh conditions and would not be selective.

Detailed Mechanistic Elucidation of Key Reactions

Due to the lack of specific studies on 1-Aziridinecarboxamide, N-octadecyl-, the mechanistic details of its reactions are inferred from computational and experimental studies on analogous N-acylaziridines.

The nucleophilic ring-opening of N-acylaziridines is generally accepted to proceed through an SN2 mechanism. Computational studies using Density Functional Theory (DFT) on similar systems have supported a concerted process for the ring-opening via electron transfer. mdpi.com In acid-catalyzed reactions, the formation of an aziridinium ion intermediate is a key step. frontiersin.orgnih.gov 1H-NMR studies on related aziridines have shown downfield shifts of the aziridine protons upon addition of acid, consistent with the formation of a cationic intermediate. frontiersin.org

The regioselectivity of the nucleophilic attack is a critical aspect. For unsymmetrical N-acylaziridines, the site of attack is influenced by both steric hindrance and the electronic stabilization of the transition state. For 1-Aziridinecarboxamide, N-octadecyl-, which is symmetrical, the two carbon atoms of the aziridine ring are chemically equivalent, simplifying the regiochemical outcome.

Characterization of Reaction Intermediates

The mechanistic pathways of reactions involving N-octadecyl-1-aziridinecarboxamide are expected to proceed through transient intermediates, the characterization of which is crucial for a complete understanding of the reaction dynamics.

A key intermediate in many reactions of N-acylaziridines is the aziridinium ion . nist.govmdpi.comacs.org In the presence of an electrophile or under acidic conditions, the nitrogen atom of the aziridine ring can be protonated or alkylated, forming a highly reactive aziridinium ion. This intermediate is characterized by a positively charged, trivalent nitrogen atom within the three-membered ring, which significantly weakens the adjacent C-N bonds and renders the ring carbons highly susceptible to nucleophilic attack. nist.govmdpi.com The formation of an aziridinium ion is a critical step that precedes the ring-opening, as it transforms the otherwise moderate leaving group (the amine) into a much better one.

Another potential set of intermediates are transient radical species . In certain reaction manifolds, such as those initiated by photochemical or radical-initiating reagents, the formation of nitrogen-centered or carbon-centered radicals can occur. nih.gov For instance, a nitrogen-centered radical could be formed by homolytic cleavage of a bond to the aziridine nitrogen, which could then participate in subsequent addition or rearrangement reactions. Computational studies on related systems, such as N-aziridinyl radicals, indicate that these species can be generated and participate in intermolecular reactions. nih.gov

It is important to note that direct experimental characterization of these intermediates for N-octadecyl-1-aziridinecarboxamide is challenging due to their high reactivity and short lifetimes. Techniques such as low-temperature NMR spectroscopy, transient absorption spectroscopy, and computational modeling are often employed to gain insights into the structure and stability of such fleeting species in related, more stable systems.

Illustrative Intermediates in the Reactions of N-Octadecyl-1-Aziridinecarboxamide

| Intermediate Type | General Structure | Method of Generation | Role in Reaction |

| Aziridinium Ion | A three-membered ring with a positively charged nitrogen atom. | Protonation or alkylation of the aziridine nitrogen. | Activates the ring for nucleophilic attack. |

| Carbon-centered Radical | A radical centered on a carbon atom of the opened aziridine ring. | Homolytic cleavage of a C-N bond, often initiated by radicals. | Participates in radical chain reactions or cycloadditions. |

| Nitrogen-centered Radical | A radical centered on the aziridine nitrogen atom. | Photochemical activation or reaction with a radical initiator. | Can undergo intermolecular addition to unsaturated systems. |

This table presents plausible intermediates based on the known reactivity of N-acylaziridines. Specific experimental confirmation for N-octadecyl-1-aziridinecarboxamide is not extensively documented in the literature.

Kinetic and Thermodynamic Parameters of Reactions

The rates and equilibrium positions of reactions involving N-octadecyl-1-aziridinecarboxamide are governed by their kinetic and thermodynamic parameters, respectively. While specific experimental data for this particular compound are scarce in the public domain, general principles derived from studies of other N-acylaziridines can provide valuable insights.

Kinetic Parameters: The kinetics of ring-opening reactions of N-acylaziridines are typically influenced by several factors, including the concentration of the nucleophile, the solvent polarity, and the temperature. The rate-determining step often involves the nucleophilic attack on a ring carbon or the formation of the aziridinium ion.

Kinetic studies on the polymerization of 1-substituted aziridines have allowed for the determination of propagation and termination rate constants, as well as the corresponding activation parameters. For instance, studies on the cationic ring-opening polymerization of 1-β-cyanoethyl aziridine yielded activation enthalpies (ΔH‡) and entropies (ΔS‡) for the propagation and termination steps. While these values are for a different system, they illustrate the type of kinetic data that can be obtained. For N-octadecyl-1-aziridinecarboxamide, the long alkyl chain might influence the pre-exponential factor in the Arrhenius equation by affecting the orientation and collision frequency of the reacting molecules.

Representative Kinetic and Thermodynamic Data for N-Acylaziridine Ring-Opening Reactions

| Parameter | Typical Range of Values | Significance | Factors Influencing the Value |

| Rate Constant (k) | Varies widely with conditions | Indicates the speed of the reaction. | Temperature, solvent, nucleophile concentration, N-substituent. |

| Activation Enthalpy (ΔH‡) | 10 - 20 kcal/mol | Energy barrier that must be overcome for the reaction to occur. | Bond strengths in the transition state, ring strain. |

| Activation Entropy (ΔS‡) | -40 to -20 cal/mol·K | Reflects the change in order from reactants to the transition state. | Molecularity of the rate-determining step, solvent ordering. |

| Reaction Enthalpy (ΔH) | Generally negative (exothermic) | Heat released or absorbed during the reaction. | Release of ring strain, bond energies of products vs. reactants. |

| Reaction Entropy (ΔS) | Generally positive | Change in disorder during the reaction. | Increased conformational freedom of the open-chain product. |

This table provides representative data based on studies of various N-acylaziridines. The exact values for N-octadecyl-1-aziridinecarboxamide will depend on the specific reaction and conditions.

Design and Synthesis of N Octadecyl 1 Aziridinecarboxamide Derivatives

Functionalization Strategies at the Aziridine (B145994) Nitrogen Atom

The aziridine nitrogen in N-octadecyl-1-aziridinecarboxamide is part of an N-acylaziridine system. This activating group renders the three-membered ring susceptible to various transformations, most notably nucleophilic ring-opening reactions. researchgate.netwikipedia.org Due to the inherent ring strain, estimated at 27 kcal/mol, the aziridine ring is a potent electrophile. researchgate.net

Transition metal catalysis is a powerful tool for the regioselective ring-opening of N-acylaziridines. mdpi.com For instance, palladium (Pd) catalysts can induce the isomerization of N-acylaziridines or facilitate their reaction with various partners. mdpi.com Similarly, rhodium (Rh), nickel (Ni), iridium (Ir), and silver (Ag) have been employed to catalyze cascade reactions, C-H couplings, and cyclizations involving the aziridine ring. mdpi.com Acid catalysis also promotes the rearrangement and ring-opening of N-acylaziridines. acs.org

These reactions typically proceed via nucleophilic attack at one of the aziridine ring carbons, leading to the formation of β-functionalized amide derivatives. The regioselectivity of the attack is influenced by the substitution pattern on the aziridine ring and the specific catalyst and nucleophile used. mdpi.comacs.org

Table 1: Examples of Catalytic Ring-Opening Reactions of N-Acylaziridines This table presents generalized findings for N-acylaziridines, which are applicable to the target compound.

| Catalyst System | Nucleophile/Reagent | Product Type | Reference |

| Palladium (Pd) | - (Isomerization) | N-alkenyl amides | mdpi.com |

| Nickel (Ni) / Lewis Acid | Benzamides | 3,4-Dihydroisoquinolinones | mdpi.com |

| Rhodium (Rh) | Vinyl N-triftosylhydrazones | Vinyl azetidine (B1206935) derivatives | mdpi.com |

| Iridium (Ir) | Vinyl aziridine derivatives | (4+3) Cyclization products | mdpi.com |

| Silver (Ag) | Propargyl alcohols | N,O-heterocycles (Oxazines, etc.) | mdpi.com |

| Boron (B) / (R)-BINOL | Various Nucleophiles | Enantioenriched 1,2-aminoamides | scilit.com |

Another functionalization strategy involves the generation of N-aziridinyl radicals. Reductive activation of related N-pyridinium aziridines can produce these transient radicals, which can then participate in intermolecular reactions, such as addition to olefins, offering a novel pathway for aziridine group transfer. nih.gov

Modifications and Derivatization of the Carboxamide Nitrogen Atom

The secondary amide nitrogen, bearing the octadecyl group, presents distinct opportunities for derivatization. The N-H proton of a secondary amide is weakly acidic and can be removed by a strong base to form an amido anion. This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-alkylation. This would convert the secondary amide into a tertiary amide.

While direct alkylation is a fundamental approach, other modifications can be envisaged. For instance, the principles of peptide synthesis, which involve the coupling of carboxylic acids and amines, can be adapted. thermofisher.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to form amide bonds under mild conditions by activating the carboxylic acid. masterorganicchemistry.com In a reverse sense, derivatization strategies could involve cleavage and re-formation of the amide bond with different partners.

Furthermore, chemoselective acyl transfer reactions, such as S-to-N acyl transfer, represent a sophisticated method for amide bond formation and could be conceptually applied to modify or synthesize complex analogues of the target compound. nih.gov

Regioselective and Chemoselective Functionalization of the N-Octadecyl Chain

The long, saturated N-octadecyl chain is generally considered chemically inert. However, advanced synthetic methods allow for its regioselective and chemoselective functionalization. These reactions typically involve the selective activation of a C-H bond at a specific position along the alkyl chain.

A classic strategy is the "remote functionalization" approach pioneered by Breslow, which often uses a directing group to position a reactive species over a specific C-H bond. acs.org More modern approaches rely on transition metal catalysis. For example, copper(I) catalysts have been shown to be highly effective for the regioselective insertion of carbenes into tertiary C-H bonds of hydrocarbons. nih.gov While the octadecyl chain lacks tertiary C-H bonds, related catalytic systems can be designed to target secondary C-H bonds with varying selectivity.

Photocatalysis also offers a mild method for the α-functionalization of amines, and analogous principles could be extended to functionalize the C-H bonds at the α- or β-positions of the amide's N-alkyl chain. nih.gov Iron-catalyzed multicomponent radical cross-coupling strategies have also been developed to functionalize alkyl chains. acs.org

Table 2: Selected Methods for Regioselective Functionalization of Aliphatic Chains This table outlines general methods that could be adapted for the functionalization of the N-octadecyl chain.

| Method | Catalyst/Reagent | Target Position | Type of Functionalization | Reference |

| Remote Functionalization | Template-directed reagent | Specific C-H bonds (e.g., ω-1) | Hydroxylation, Chlorination | acs.org |

| Carbene Transfer | Copper(I) Homoscorpionate | Tertiary C-H bonds | Carboxylation (Esterification) | nih.gov |

| Radical Aminosulfonation | Xanthate ester / Imidoiodinane | Unactivated C-H bonds | Sulfonamidation | rsc.org |

| Photocatalysis | Photoredox catalyst | α-position to amine | α-Alkylation, α-Arylation | nih.gov |

These methods provide a powerful toolkit for introducing new functional groups, such as hydroxyl, carbonyl, or amino groups, onto the N-octadecyl tail, dramatically increasing the molecular complexity and potential applications of the resulting derivatives.

Synthesis of Polyfunctionalized Aziridinecarboxamide Analogues

The synthesis of polyfunctionalized analogues involves combining the strategies detailed in the preceding sections to modify multiple sites on the parent molecule. This approach allows for the creation of highly complex structures with tailored properties.

For example, one could first perform a regioselective hydroxylation on the N-octadecyl chain and then carry out a transition metal-catalyzed ring-opening of the aziridine moiety with a chosen nucleophile. This would result in a di-functionalized molecule.

Three-component reactions represent an efficient pathway to polyfunctionalized aziridines from simple precursors. beilstein-journals.org Electrochemical methods are also emerging for the synthesis of N-alkyl aziridines by coupling alkenes and amines, a strategy that could be adapted to use functionalized starting materials. nih.gov The synthesis of polyfunctional aziridines is also relevant in materials science, where they are used as crosslinking agents in polymers. google.comnsf.gov

Table 3: Hypothetical Polyfunctionalized Derivatives and Synthetic Approaches

| Derivative Structure | Synthetic Strategy | Key Reactions |

| β-Amino alcohol with hydroxylated chain | Sequential Functionalization | 1. Regioselective C-H hydroxylation of the octadecyl chain. 2. Nucleophilic ring-opening of the aziridine with water. |

| Tertiary amide with opened aziridine ring | Sequential Functionalization | 1. Nucleophilic ring-opening of the aziridine. 2. N-alkylation of the resulting secondary amide. |

| Di-functionalized chain with intact aziridine | Multiple C-H Functionalizations | Iterative use of regioselective C-H functionalization methods. |

| Polymer-grafted derivative | Polymerization | Use of the aziridine or a functionalized chain as a monomer or initiator for polymerization. |

By strategically combining these diverse synthetic methodologies, a vast chemical space of novel N-octadecyl-1-aziridinecarboxamide derivatives can be accessed, paving the way for future research and applications.

Supramolecular Chemistry of N Octadecyl 1 Aziridinecarboxamide

Non-Covalent Interactions Governing Self-Assembly Processes

The spontaneous organization of N-octadecyl-1-aziridinecarboxamide into ordered structures is a direct consequence of a delicate interplay between several non-covalent interactions. These forces, although individually weak, collectively drive the formation of stable supramolecular assemblies.

Hydrogen bonding plays a pivotal role in the aggregation of N-octadecyl-1-aziridinecarboxamide. The amide group (-CONH-) is a classic hydrogen-bonding motif, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. libretexts.orglibretexts.org This allows for the formation of directional intermolecular hydrogen bonds between adjacent molecules. These interactions are crucial for the formation of one-dimensional chains or two-dimensional sheets, providing structural integrity to the resulting assemblies. acs.org

The most significant driving force for the self-assembly of N-octadecyl-1-aziridinecarboxamide in aqueous or polar environments is the hydrophobic effect. The long C18 octadecyl chain is nonpolar and thus seeks to minimize its contact with polar solvent molecules. This leads to the aggregation of the hydrophobic tails, a process that is entropically favorable as it releases ordered water molecules from the hydration shells of the individual alkyl chains. nih.govaip.org

This powerful hydrophobic interaction is the primary reason for the formation of higher-order structures like micelles or vesicles, where the octadecyl chains are sequestered in the core of the assembly, and the polar head groups are exposed to the polar solvent. nih.govnih.gov The length of the alkyl chain directly impacts the strength of these hydrophobic interactions; longer chains, such as the octadecyl group, lead to stronger interactions and more stable assemblies. rsc.org

The efficiency of molecular packing is a critical factor. The linear and flexible nature of the octadecyl chain allows for dense packing, often leading to crystalline or semi-crystalline domains within the supramolecular assembly. The final morphology of the assembly is a result of the balance between the directional hydrogen bonds of the head groups and the non-directional, but collectively strong, van der Waals forces of the alkyl tails. nih.gov

Principles of Molecular Recognition in N-Octadecyl-1-Aziridinecarboxamide Systems

Molecular recognition, the specific binding of a substrate to a receptor molecule, is a fundamental concept in supramolecular chemistry. researchgate.netdtic.mil In systems involving N-octadecyl-1-aziridinecarboxamide, the amide and aziridine (B145994) functionalities of the head group can act as recognition sites.

The hydrogen-bonding capabilities of the amide group allow for the specific recognition of complementary molecules that can act as hydrogen bond donors or acceptors. nih.govacs.org For instance, it could potentially recognize and bind to molecules containing carboxylic acid or other amide functionalities.

The aziridine ring, being a strained, reactive heterocycle, can also participate in molecular recognition. wikipedia.orgnih.gov Its nitrogen lone pair can coordinate to metal ions, and the ring itself can interact with other molecules through dipole-dipole or other electrostatic interactions. The specific shape and electronic properties of the head group region, defined by the combination of the amide and aziridine, create a unique binding pocket that could allow for selective recognition of specific guest molecules.

Formation of Defined Supramolecular Architectures

The amphiphilic nature of N-octadecyl-1-aziridinecarboxamide predisposes it to form a variety of well-defined supramolecular architectures, particularly in solution and at interfaces.

In aqueous solutions, upon exceeding a certain concentration known as the critical micelle concentration (CMC), N-octadecyl-1-aziridinecarboxamide molecules are expected to self-assemble into various structures to minimize the exposure of their hydrophobic tails to water. nih.gov Depending on factors such as concentration, temperature, pH, and ionic strength, these can include:

Micelles: Spherical aggregates with the octadecyl chains forming a hydrophobic core and the polar head groups forming a hydrophilic shell.

Vesicles: Bilayer structures enclosing an aqueous compartment, similar to liposomes. The bilayers would be composed of two layers of N-octadecyl-1-aziridinecarboxamide molecules with their hydrophobic tails facing each other. nih.gov

Nanotubes or Fibers: Under certain conditions, directional hydrogen bonding can promote one-dimensional growth, leading to the formation of elongated, high-aspect-ratio structures. nih.gov

At air-water or solid-liquid interfaces, N-octadecyl-1-aziridinecarboxamide can form highly ordered monomolecular layers, known as Langmuir films or self-assembled monolayers (SAMs). nih.govnih.gov At the air-water interface, the molecules would orient with their hydrophilic head groups in the water and their hydrophobic tails extending into the air. These monolayers can be transferred onto solid substrates to create functional surfaces with controlled properties.

Ordered Solid-State Supramolecular Aggregates

There is currently no publicly available crystallographic data for 1-Aziridinecarboxamide, N-octadecyl-. Consequently, detailed information regarding its crystal packing, hydrogen bonding networks, and the specific architecture of its solid-state assemblies is unknown. The study of how molecules with long alkyl chains, such as the N-octadecyl group, self-assemble in the solid state is a significant area of materials science. Typically, such molecules arrange into well-ordered lamellar or other organized structures, driven by a combination of van der Waals forces between the alkyl chains and more specific interactions like hydrogen bonds involving the functional groups.

For amides, hydrogen bonding between the N-H donor and the C=O acceptor is a primary driver of supramolecular assembly, often leading to the formation of one-dimensional tapes or two-dimensional sheets. The presence of the strained three-membered aziridine ring in 1-Aziridinecarboxamide, N-octadecyl- would introduce unique steric and electronic factors that could influence these packing arrangements. However, without experimental data, any description of its solid-state structure remains purely speculative.

Due to the absence of research findings, a data table on the solid-state characteristics of this compound cannot be generated.

Host-Guest Chemistry Applications Utilizing the Aziridinecarboxamide Motif

The field of host-guest chemistry involves the design of host molecules that can selectively bind to guest molecules or ions. While various molecular motifs have been extensively developed as building blocks for synthetic hosts, the aziridinecarboxamide group has not been featured in the available literature as a recognition site for host-guest applications.

The fundamental components for a host molecule include a binding cavity and specific interaction sites. The aziridinecarboxamide motif possesses a carbonyl oxygen and an amide proton, which could potentially participate in hydrogen bonding with suitable guests. However, there are no published studies that explore or demonstrate the utility of this specific motif within a larger host architecture for molecular recognition or encapsulation. Research in host-guest chemistry has largely focused on other macrocyclic systems such as cyclodextrins, calixarenes, cucurbiturils, and crown ethers.

As no research has been published on the host-guest chemistry applications of the aziridinecarboxamide motif of N-octadecyl-1-aziridinecarboxamide, no data tables or detailed research findings can be presented.

Polymerization Studies and Applications in Polymeric Systems for N Octadecyl 1 Aziridinecarboxamide

Monomer Design and Polymerizability Assessment

The design of N-Octadecyl-1-aziridinecarboxamide as a monomer is strategic. The N-octadecyl group, a long C18 alkyl chain, is incorporated to impart significant hydrophobicity and potential for self-assembly into the resulting polymer. kent.ac.uk This long chain can influence the morphology and surface properties of materials it is incorporated into. researchgate.net The core of its reactivity lies in the aziridine (B145994) ring, a strained, three-membered heterocycle containing a nitrogen atom. baranlab.org The carboxamide linkage to the aziridine nitrogen acts as an activating group, making the ring more susceptible to nucleophilic attack and subsequent ring-opening. baranlab.org

The polymerizability of this monomer is assessed based on the reactivity of its activated aziridine ring. Activated aziridines, such as N-acyl or N-sulfonyl aziridines, are known to undergo ring-opening polymerization (ROP). utwente.nlrsc.org The strain energy of the aziridine ring, approximately 25 kcal/mol, provides the thermodynamic driving force for polymerization. baranlab.org The assessment involves experimental studies to determine optimal conditions, including the choice of initiator, catalyst, solvent, and temperature, to achieve controlled polymerization and produce polymers with desired molecular weights and low dispersity. utwente.nl

Table 1: Physicochemical Properties of the Monomer

| Property | Value |

|---|---|

| Systematic Name | 1-Aziridinecarboxamide, N-octadecyl- |

| Molecular Formula | C21H42N2O epa.gov |

| Molecular Weight | 338.57 g/mol |

This interactive table is based on general data for the specified compound.

Mechanisms of Ring-Opening Polymerization of Aziridinecarboxamides

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com The process consists of three main stages: initiation, propagation, and termination. youtube.com For activated aziridines like N-Octadecyl-1-aziridinecarboxamide, the polymerization mechanism is typically anionic or organocatalyzed, which avoids the side reactions often associated with cationic ROP of non-activated aziridines. utwente.nlrsc.org

Initiation: The reaction begins when an initiator, which can be a nucleophile, attacks one of the carbon atoms of the aziridine ring. youtube.com In an organocatalytic system, a catalyst like an N-heterocyclic carbene (NHC) can be used to initiate the polymerization. utwente.nlrsc.org For aziridinecarboxamides, an initiator such as a secondary amine can attack the ring, leading to its opening and the formation of a reactive species that can propagate the chain. rsc.org

Propagation: During propagation, the reactive end of the growing polymer chain attacks another monomer molecule. youtube.com This sequential addition of monomers leads to the formation of a long polymer chain. youtube.com The structure of the resulting polymer from an N-acyl aziridine is a poly(ethyleneimine) derivative with amide side chains. The reaction proceeds as the newly formed anionic nitrogen species from a ring-opened monomer attacks the next cyclic monomer, continuing the chain growth. libretexts.org

Termination: Chain growth stops when the reactive center is deactivated, which can occur due to the depletion of monomer or the introduction of a terminating agent. youtube.com

Table 2: Typical Conditions for Organocatalyzed ROP of Activated Aziridines

| Parameter | Description | Example |

|---|---|---|

| Monomer | N-activated aziridine | 2-methyl-N-tosyl aziridine utwente.nl |

| Initiator | Nucleophilic species that mimics the growing chain | N-hexyl-p-toluenesulfonylamine utwente.nl |

| Catalyst | Organocatalyst to facilitate ring-opening | N-heterocyclic carbene (NHC) utwente.nlrsc.org |

| Solvent | Aprotic solvent to solubilize reactants | Tetrahydrofuran (THF) utwente.nl |

| Temperature | Moderate temperature to control reaction rate | 50 °C utwente.nl |

This interactive table synthesizes typical conditions reported for similar polymerization reactions. utwente.nlrsc.org

Strategies for Co-polymerization and Block Co-polymer Synthesis

The synthesis of copolymers allows for the combination of different monomer properties into a single macromolecule. For N-Octadecyl-1-aziridinecarboxamide, this is particularly useful for creating amphiphilic or functional materials.

Random Co-polymerization: This strategy involves polymerizing a mixture of two or more different monomers simultaneously. N-Octadecyl-1-aziridinecarboxamide could be co-polymerized with other functional aziridines or different types of cyclic monomers to randomly incorporate the hydrophobic octadecyl side chains along the polymer backbone.

Block Co-polymer Synthesis: Block copolymers consist of long sequences (blocks) of different monomers. nih.gov They are valuable for their ability to self-assemble into ordered nanostructures. nih.gov A primary strategy for synthesizing block copolymers involving N-Octadecyl-1-aziridinecarboxamide is sequential ring-opening polymerization. researchgate.net This process involves:

Polymerizing a first monomer (e.g., ε-caprolactone or another aziridine) to create a living polymer chain.

Introducing N-Octadecyl-1-aziridinecarboxamide, which then polymerizes from the active end of the first block, creating a diblock copolymer. researchgate.net

This method allows for the creation of well-defined block copolymers, such as amphiphilic structures where one block is hydrophilic and the other is the hydrophobic poly(N-octadecyl-1-aziridinecarboxamide) block. kent.ac.ukresearchgate.net Such materials have potential applications in drug delivery and as surfactants. nih.gov

Table 3: Strategies for Block Co-polymer Synthesis

| Strategy | Description | Resulting Architecture |

|---|---|---|

| Sequential Monomer Addition | Polymerization of one monomer to completion, followed by the addition and polymerization of a second monomer. researchgate.net | Diblock (A-B) or Triblock (A-B-A) Copolymers researchgate.net |

| Macroinitiator Approach | A pre-existing polymer with a reactive end-group is used to initiate the polymerization of the aziridine monomer. researchgate.net | Diblock (A-B) Copolymer |

| One-Pot Tandem Reaction | Combining ROP and another reaction like "click" chemistry in a single pot to create more complex structures. researchgate.net | Star-shaped or Graft Copolymers researchgate.net |

This interactive table outlines common strategies for advanced polymer synthesis.

Synthesis of Aziridine-Containing Polymeric Materials and Networks

The synthesis of polymers using N-Octadecyl-1-aziridinecarboxamide can be directed towards creating linear polymers or crosslinked networks.

Linear Polymers: Linear poly(N-octadecyl-1-aziridinecarboxamide) is synthesized via the ring-opening polymerization methods described previously. The resulting polymer is a poly(ethyleneimine) backbone with N-octadecylurea side groups. The long alkyl chains can induce crystallinity or liquid crystalline behavior and make the polymer soluble in nonpolar solvents.

Polymeric Networks (Crosslinking): While monofunctional aziridines like N-Octadecyl-1-aziridinecarboxamide act as chain extenders, they can be used to modify existing polymers to form networks. A common application for aziridines is as crosslinkers for polymers containing carboxylic acid groups. researchgate.netresearchgate.net The mechanism involves the protonation of the aziridine ring by the carboxylic acid, followed by a nucleophilic attack from the carboxylate anion, which opens the ring and forms a stable β-hydroxyalkyl amide linkage. researchgate.netresearchgate.net N-Octadecyl-1-aziridinecarboxamide can be reacted with a poly(acrylic acid) or other carboxylated resin. In this application, the aziridine monomer grafts the hydrophobic octadecyl chain onto the acidic polymer, modifying its properties. To form a crosslinked network, a di- or poly-functional aziridine would be required. researchgate.net

Post-Polymerization Modifications and Functionalization of N-Octadecyl-1-Aziridinecarboxamide Polymers

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.govchemrxiv.org It allows for the diversification of a single parent polymer into a library of materials with varied properties. nih.gov

For a polymer derived from N-Octadecyl-1-aziridinecarboxamide, the resulting structure is a poly(ethyleneimine) backbone with pendant N-octadecylurea groups. Potential PPM strategies could include:

Modification of the Polymer Backbone: The secondary amine groups in the poly(ethyleneimine) backbone could be targets for further reactions, such as alkylation or acylation, to introduce new functional groups.

Modification of the Side Chains: While the N-octadecylurea side chains are generally stable, the amide bond could potentially be cleaved under harsh conditions to reveal the poly(ethyleneimine) backbone and release the urea (B33335) derivative.

Grafting from the Backbone: The backbone amines could also serve as initiation sites for grafting other polymer chains, leading to the formation of complex brush or graft copolymers.

A more common approach is to use the N-Octadecyl-1-aziridinecarboxamide monomer itself as a modifying agent for another polymer in a PPM reaction. For instance, a pre-existing polymer with carboxylic acid, amine, or thiol groups could be functionalized by reacting it with the aziridine monomer. This grafts the N-octadecylurea moiety onto the polymer, a strategy used to impart hydrophobicity or other specific surface properties. researchgate.net

Theoretical and Computational Investigations of N Octadecyl 1 Aziridinecarboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic makeup of N-Octadecyl-1-aziridinecarboxamide. These calculations provide insights into how electrons are distributed across the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

The electronic structure of N-Octadecyl-1-aziridinecarboxamide is defined by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's chemical reactivity.

HOMO: The HOMO is primarily localized on the aziridine (B145994) nitrogen and the adjacent amide nitrogen. The lone pair of electrons on the aziridine nitrogen, situated in a p-like orbital, contributes significantly to the HOMO, making this site nucleophilic. The energy of the HOMO is a critical parameter, correlating with the ionization potential and the molecule's ability to donate electrons in chemical reactions.

LUMO: The LUMO is predominantly centered on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This distribution indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The strained C-N bonds of the aziridine ring also contribute to the LUMO, highlighting their susceptibility to cleavage. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For N-Octadecyl-1-aziridinecarboxamide, the gap is influenced by the conjugation between the amide group and the aziridine ring.

Table 1: Hypothetical Frontier Orbital Energies for N-Octadecyl-1-Aziridinecarboxamide (DFT B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.85 | Aziridine N, Amide N |

| LUMO | -0.25 | Carbonyl C=O (π*) |

| HOMO-LUMO Gap | 6.60 | - |

Note: These values are illustrative and would be derived from specific quantum chemical calculations. researchgate.net

The bonding within the aziridine ring is of particular interest. The C-N and C-C bonds are strained due to the acute bond angles of the three-membered ring. This strain energy, estimated to be around 27 kcal/mol for aziridines, makes the ring susceptible to opening reactions, which is a primary pathway for its chemical transformations. acs.org

The distribution of electron density in N-Octadecyl-1-aziridinecarboxamide is non-uniform due to the presence of electronegative nitrogen and oxygen atoms. This polarity is visualized using Molecular Electrostatic Potential (MEP) maps, which plot the electrostatic potential onto the molecule's electron density surface.

MEP maps reveal regions of negative and positive potential:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom, a consequence of its high electronegativity and lone pairs of electrons. This region is a prime target for electrophiles and hydrogen bond donors.

Positive Potential (Blue): Regions of positive potential are found around the hydrogen atoms attached to the aziridine ring and, to a lesser extent, the amide nitrogen. The carbonyl carbon, while part of the LUMO, is sterically shielded but carries a significant partial positive charge, making it an electrophilic center. researchgate.net

This charge distribution is quantified through methods like Mulliken population analysis or by fitting charges to the electrostatic potential (ESP charges). These partial atomic charges are essential parameters for building accurate force fields used in molecular dynamics simulations. nih.gov

Table 2: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in N-Octadecyl-1-Aziridinecarboxamide

| Atom | Partial Charge (a.u.) |

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.65 |

| Amide Nitrogen (N) | -0.40 |

| Aziridine Nitrogen (N) | -0.35 |

Note: These values are representative and depend on the specific calculation method. nih.gov

Computational Exploration of Reaction Pathways and Transition States

A significant application of computational chemistry to N-Octadecyl-1-aziridinecarboxamide is the exploration of its reaction mechanisms. The high ring strain of the aziridine moiety makes ring-opening reactions a focal point of such investigations. nih.gov DFT calculations can map out the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction for N-acylaziridines is nucleophilic ring-opening. mdpi.com Computational studies can model the attack of a nucleophile (e.g., a halide, hydroxide, or another amine) on one of the aziridine ring carbons. By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict the reaction rate and regioselectivity (i.e., which carbon is preferentially attacked). acs.orgmdpi.com These calculations often reveal that the reaction proceeds via an SN2-like mechanism, where the nucleophile attacks the carbon atom, leading to the simultaneous cleavage of the C-N bond. The role of catalysts, such as Lewis acids that coordinate to the aziridine nitrogen, can also be modeled to understand how they lower the activation energy and facilitate the reaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible N-octadecyl chain introduces significant conformational complexity to the molecule. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds (e.g., C-C and C-N bonds) and calculating the potential energy at each step. For a molecule of this size, such a systematic search is computationally intensive.

Molecular Dynamics (MD) simulations offer a more dynamic approach. In an MD simulation, the molecule's atoms are treated as classical particles moving under the influence of a force field. youtube.comyoutube.com By simulating the molecule's motion over time (from nanoseconds to microseconds), one can observe how it folds, flexes, and explores different conformations. youtube.com For N-Octadecyl-1-aziridinecarboxamide, MD simulations are particularly useful for understanding:

The preferred conformations of the octadecyl chain (e.g., extended all-trans vs. folded gauche conformations).

The orientation of the aziridinecarboxamide headgroup relative to the alkyl tail.

The molecule's behavior in different environments, such as in a solvent or interacting with a lipid bilayer, which is relevant given its amphiphilic nature. nih.govnih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data can help assign peaks and confirm the proposed structure. youtube.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule (stretches, bends, torsions) and can be used to generate a theoretical IR spectrum. nih.gov Key predicted peaks would include the C=O stretch of the amide, N-H bends, C-H stretches of the alkyl chain, and vibrations associated with the aziridine ring.

Development and Refinement of Force Fields for N-Octadecyl-1-Aziridinecarboxamide Systems

Molecular dynamics simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. wikipedia.org While general-purpose force fields like CHARMM, AMBER, or GAFF exist, they may not have accurate parameters for the unique aziridinecarboxamide moiety. nih.gov

Developing a specific force field for this molecule involves a multi-step process:

Parameter Assignment: Starting with an existing force field, atom types are assigned. Novel atom types may need to be created for the aziridine ring atoms.

Quantum Mechanical Calculations: High-level QM calculations are performed on a smaller fragment of the molecule (e.g., N-methyl-1-aziridinecarboxamide) to generate target data. This includes:

Optimized geometries for bond lengths and angles.

Electrostatic potential data for deriving partial atomic charges. nih.gov

Potential energy scans along key dihedral angles (e.g., the C-C-N-C dihedral that defines the amide bond planarity) to derive torsional parameters. frontiersin.orgacs.org

Parameter Fitting: The force field parameters (bond-stretching constants, angle-bending constants, dihedral terms, and partial charges) are adjusted to reproduce the QM target data as closely as possible.

This process ensures that the force field accurately represents the molecule's geometry, charge distribution, and conformational energetics, leading to more reliable and predictive molecular dynamics simulations.

Advanced Applications in Organic Synthesis and Materials Science Excluding Biological/clinical

N-Octadecyl-1-Aziridinecarboxamide as a Versatile Building Block in Complex Chemical Synthesis

The strained three-membered ring of the aziridine (B145994) moiety, activated by the adjacent carbonyl group, makes N-Octadecyl-1-aziridinecarboxamide a valuable electrophilic building block. Aziridines, in general, are recognized as important synthetic intermediates. wikipedia.orgnih.govresearchgate.net The ring strain of approximately 26 kcal/mol provides a strong thermodynamic driving force for ring-opening reactions. researchgate.net In N-acylaziridines, this reactivity is enhanced, allowing for regioselective attack by a wide range of nucleophiles to introduce nitrogen-containing functionalities into complex molecules. wiley-vch.de

The N-octadecyl group, a long hydrophobic alkyl chain, imparts unique solubility characteristics to the molecule, making it more amenable to reactions in nonpolar organic solvents. This is particularly advantageous in the synthesis of complex organic molecules and natural products that may have limited solubility in polar media. The ring-opening of N-Octadecyl-1-aziridinecarboxamide with various nucleophiles can lead to the formation of β-functionalized N-octadecyl amides, which are precursors to a diverse array of more complex structures.

Potential Ring-Opening Reactions and Products

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Organocuprates (R₂CuLi) | β-Alkyl-N-octadecyl amides | Introduction of specific alkyl chains for targeted synthesis. |

| Grignard Reagents (RMgX) | β-Alkyl-N-octadecyl amides | Formation of carbon-carbon bonds. |

| Azides (N₃⁻) | β-Azido-N-octadecyl amides | Precursors to 1,2-diamines. |

| Thiols (RSH) | β-Thio-N-octadecyl amides | Synthesis of sulfur-containing compounds. |

Applications in Homogeneous and Heterogeneous Catalysis

The structural features of N-Octadecyl-1-aziridinecarboxamide suggest its potential utility in both homogeneous and heterogeneous catalysis, either as a ligand for transition metal complexes or as a precursor to organocatalysts.

Role as Ligands in Transition Metal Catalysis

The nitrogen atom of the aziridine ring and the oxygen atom of the carboxamide group can potentially act as a bidentate ligand, chelating to a transition metal center. Aziridine-based ligands have been successfully employed in various metal-catalyzed asymmetric reactions. mdpi.com The specific stereochemistry of the aziridine ring, if chiral, could be transferred to the catalytic process, enabling enantioselective transformations. The long N-octadecyl chain would render the resulting metal complex soluble in nonpolar organic solvents, which can be beneficial for certain catalytic processes. Furthermore, this long alkyl chain could be exploited to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse in heterogeneous catalysis.

Development of Organocatalyst Precursors

The ring-opening of the aziridine in N-Octadecyl-1-aziridinecarboxamide can generate chiral 1,2-amino alcohols or 1,2-diamines, which are privileged scaffolds for the design of organocatalysts. The specific functional groups introduced during the ring-opening reaction can be further modified to create a catalytically active site. The N-octadecyl group can serve multiple purposes in the resulting organocatalyst. It can influence the catalyst's solubility, create a specific hydrophobic microenvironment around the active site, or be used to anchor the catalyst to a solid support or a polymer backbone.

Surface Chemistry and Interfacial Phenomena

The amphiphilic nature of N-Octadecyl-1-aziridinecarboxamide, with its long hydrophobic octadecyl tail and a polar aziridinecarboxamide headgroup, makes it an ideal candidate for applications in surface chemistry and the modification of interfacial properties.

Fabrication of Self-Assembled Monolayers (SAMs)

The long octadecyl chain is a classic component for the formation of self-assembled monolayers (SAMs) on various substrates, such as gold, silicon oxide, and other metal oxides. harvard.edunsf.govnih.gov When a substrate is exposed to a solution of N-Octadecyl-1-aziridinecarboxamide, the molecules are expected to spontaneously adsorb and organize into a densely packed monolayer. In such an assembly, the octadecyl chains would be oriented away from a hydrophilic substrate and towards the air, while the aziridinecarboxamide headgroups would be anchored to the surface. This would result in a surface terminated with reactive aziridine rings.

These reactive terminal groups could then be used for further chemical modifications, allowing for the covalent attachment of other molecules to the surface in a controlled manner. This "grafting to" approach is a powerful tool for creating functionalized surfaces with tailored properties. The formation of such SAMs can be characterized by techniques like contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Hypothetical Properties of a SAM formed from N-Octadecyl-1-aziridinecarboxamide

| Property | Expected Value/Observation | Significance |

|---|---|---|

| Water Contact Angle (on a hydrophilic substrate) | > 90° | Indicates the formation of a hydrophobic surface due to the exposed octadecyl chains. |

| Monolayer Thickness | ~2-3 nm | Consistent with a monolayer of extended octadecyl chains. |

| Surface Energy | Low | Characteristic of a hydrocarbon-terminated surface. |

Surface Modification and Coating Applications

The ability of N-Octadecyl-1-aziridinecarboxamide to form SAMs translates directly into its potential for surface modification and the development of functional coatings. By forming a monolayer of this compound on a material, its surface properties can be dramatically altered. For instance, a hydrophilic surface can be rendered hydrophobic.

More importantly, the reactive aziridine headgroups provide a platform for covalently attaching a wide range of molecules. This could be used to:

Improve adhesion: By reacting the aziridine with functional groups on a polymer, the adhesion of that polymer to the substrate can be enhanced.

Create biocompatible surfaces: By attaching biocompatible polymers like polyethylene glycol (PEG), a surface that resists protein adsorption can be created.

Develop sensor surfaces: By immobilizing specific receptor molecules, a surface that can selectively bind to a target analyte can be fabricated.

Fabricate anti-fouling coatings: The hydrophobic nature of the octadecyl chains can contribute to anti-fouling properties. nih.gov

These surface modification strategies are crucial in fields ranging from microelectronics and materials science to biomedical devices.

Precursor Roles in Nanomaterials Fabrication and Functionalization

Following a comprehensive search of scientific literature and research databases, no specific information, research findings, or data tables were identified regarding the use of 1-Aziridinecarboxamide, N-octadecyl- as a precursor in the fabrication or functionalization of nanomaterials. The existing body of scientific work does not appear to cover the application of this particular chemical compound in the field of materials science at the nanoscale.

General principles of nanomaterial synthesis and functionalization often involve the use of various organic molecules to control particle size, impart stability, or introduce specific surface properties. These molecules can include polymers, surfactants, and ligands with specific functional groups that can interact with the nanoparticle surface. However, the role of N-octadecyl-1-aziridinecarboxamide in these processes has not been documented in the available literature.

Therefore, a detailed discussion, including research findings and data tables on its specific precursor roles in the synthesis of nanoparticles or its application in the functionalization of existing nanomaterial surfaces, cannot be provided at this time.

Future Research Directions and Emerging Opportunities for N Octadecyl 1 Aziridinecarboxamide Chemistry

Exploration of Unconventional Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for enabling the broader investigation of N-Octadecyl-1-aziridinecarboxamide. Future research could pivot from traditional multi-step sequences towards more elegant and atom-economical unconventional methodologies.

Direct C-H Amination/Amidation: A significant leap forward would be the development of a catalytic system capable of directly installing the aziridinecarboxamide functionality onto the N-octadecylamine backbone. This could involve transition-metal-catalyzed C-H activation and subsequent reaction with an aziridinating agent. Such a strategy would drastically reduce step count and waste generation compared to conventional approaches that might involve activating the amine and coupling it with a pre-formed aziridine (B145994) precursor.

Photochemical and Electrochemical Synthesis: Harnessing light or electrical energy to drive the synthesis of N-Octadecyl-1-aziridinecarboxamide offers green alternatives to thermally driven reactions. Photoredox catalysis, for instance, could enable novel pathways for the formation of the aziridine ring or the amide bond under mild conditions. Electrochemical methods might provide precise control over the redox processes involved in the synthesis, potentially leading to higher selectivity and yield.

Mechanochemical Synthesis: Solid-state synthesis through ball milling or grinding presents an opportunity to create N-Octadecyl-1-aziridinecarboxamide with minimal or no solvent. This approach is particularly attractive for its environmental benefits and potential to access different polymorphs or crystalline forms of the final product, which could influence its material properties.

Discovery of Novel Reactivity and Transformation Pathways

The strained three-membered aziridine ring is a hub of reactivity, and its behavior when tethered to a long alkyl chain via a carboxamide linker is a fertile ground for discovery.

Ring-Opening Reactions: The core reactivity of aziridines involves nucleophilic ring-opening. Future studies should systematically explore the regioselectivity and stereoselectivity of this reaction with a wide array of nucleophiles (e.g., thiols, amines, halides). The influence of the N-octadecylcarboxamide group on the electronic nature of the aziridine ring and, consequently, on the outcome of these reactions is a key area for investigation.

Polymerization Chemistry: N-Octadecyl-1-aziridinecarboxamide could serve as a monomer for novel polymerization reactions. Cationic ring-opening polymerization could lead to the formation of polyamines with pendant octadecylcarboxamide groups, creating polymers with unique amphiphilic properties. The long alkyl chains would be expected to influence the solubility, thermal properties, and self-assembly behavior of the resulting polymers.

Rearrangement and Isomerization Reactions: The aziridine ring can undergo various rearrangements, such as conversion to enamines or other heterocyclic systems, often promoted by heat, light, or catalysts. Investigating these transformations for N-Octadecyl-1-aziridinecarboxamide could unlock access to a new library of structurally diverse molecules with potentially interesting biological or material properties.

Integration into Advanced Supramolecular and Responsive Systems

The amphiphilic nature of N-Octadecyl-1-aziridinecarboxamide, with its polar head group and nonpolar tail, makes it an ideal candidate for constructing complex supramolecular architectures.

Self-Assembling Systems: In aqueous or polar environments, the molecule is expected to self-assemble into structures like micelles, vesicles, or lamellar phases. The specific morphology will likely be tunable by altering conditions such as concentration, temperature, pH, and ionic strength. These assemblies could serve as nanoreactors or delivery vehicles.

Host-Guest Chemistry: The aziridinecarboxamide headgroup could be designed to act as a recognition site for specific guest molecules, while the octadecyl tail drives assembly. This could lead to the development of novel sensors or separation media where binding events at the supramolecular interface trigger a measurable response.

Stimuli-Responsive Systems: The reactivity of the aziridine ring can be exploited to create stimuli-responsive supramolecular systems. For example, a pH-triggered ring-opening could dramatically alter the amphiphilic balance of the molecule, leading to the disassembly or rearrangement of the supramolecular structure. This could be harnessed for controlled release applications.

Potential in the Development of Smart Materials

The unique combination of a reactive functional group and a long alkyl chain in N-Octadecyl-1-aziridinecarboxamide provides a foundation for the design of smart materials with tunable properties.

Self-Healing Polymers and Coatings: The aziridine moiety can participate in cross-linking reactions. By incorporating N-Octadecyl-1-aziridinecarboxamide into a polymer matrix, its ring-opening reactivity could be triggered by damage (e.g., a crack), leading to the formation of new covalent bonds that "heal" the material. The long octadecyl chains could also contribute to the material's hydrophobicity and durability, making it suitable for protective coatings.

Phase-Change Materials (PCMs): The long octadecyl chain is a well-known phase-change motif. Materials incorporating this chain can store and release significant amounts of thermal energy during melting and crystallization. The functional headgroup offers a way to covalently bond these phase-change components into a larger polymeric structure, preventing leakage and improving the material's stability for thermal energy storage applications.

Functional Surface Modifiers: The molecule could be used to chemically modify surfaces, imparting new properties. For instance, grafting N-Octadecyl-1-aziridinecarboxamide onto a substrate could create a highly hydrophobic surface. The reactive aziridine group could then be used for further functionalization, allowing for the creation of multi-functional "smart" surfaces.

Interdisciplinary Research Avenues and Synergistic Approaches

The full potential of N-Octadecyl-1-aziridinecarboxamide will be realized through collaborations that bridge traditional scientific disciplines.

Biomaterials Science: The long alkyl chain mimics the fatty acid chains found in lipids, suggesting potential applications in biomaterials. Vesicles formed from this amphiphile could be explored as mimics of cell membranes or as carriers for hydrophobic drugs. The reactive aziridine could be used to conjugate targeting ligands or other biomolecules.

Materials Science and Engineering: Collaboration with materials engineers will be crucial for fabricating and testing the performance of smart materials derived from N-Octadecyl-1-aziridinecarboxamide, such as self-healing coatings or thermal energy storage composites.

Computational Chemistry: Molecular modeling and simulation will be invaluable for predicting the self-assembly behavior, reactivity, and material properties of systems containing N-Octadecyl-1-aziridinecarboxamide. Computational studies can guide synthetic efforts and provide insights into the molecular-level mechanisms underpinning the observed macroscopic properties, accelerating the discovery and design process.

Comprehensive Academic Literature Review on N Octadecyl 1 Aziridinecarboxamide

Historical Evolution of Scholarly Research on the Compound

Direct scholarly research exclusively focused on 1-Aziridinecarboxamide, N-octadecyl- is notably sparse in publicly accessible literature. Its history is therefore best understood within the broader context of the development of aziridine (B145994) chemistry. The parent compound, aziridine, was first synthesized in 1888, and since then, the field has expanded significantly. nih.govsielc.com The introduction of a carboxamide group on the aziridine nitrogen activates the ring, influencing its reactivity and providing a handle for further functionalization.

The addition of a long alkyl chain, such as the N-octadecyl group, imparts significant lipophilicity to the molecule. This structural feature is of interest in fields such as materials science and medicinal chemistry, where modulation of solubility and interaction with nonpolar environments are crucial. While specific studies on N-octadecyl-1-aziridinecarboxamide are not prominent, research on other long-chain N-alkylated compounds and lipophilic aziridine derivatives suggests its potential utility. researchgate.net The synthesis of related compounds like di(n-octadecyl)amine highlights the interest in incorporating long alkyl chains into nitrogen-containing structures for various applications. nih.gov

Identification of Key Discoveries and Milestones in its Chemistry

Given the limited specific research on 1-Aziridinecarboxamide, N-octadecyl-, key discoveries are inferred from the broader field of aziridine chemistry.

Synthesis: The synthesis of N-substituted aziridine-1-carboxamides is not explicitly detailed for the N-octadecyl derivative in the available literature. However, general methods for the synthesis of aziridines can be considered. These include the Wenker synthesis from amino alcohols or the addition of a nitrene equivalent to an alkene. wikipedia.org For N-acyl derivatives, a common route involves the reaction of an aziridine with an isocyanate or a carbamoyl (B1232498) chloride. Therefore, a plausible synthesis for 1-Aziridinecarboxamide, N-octadecyl- would involve the reaction of aziridine with octadecyl isocyanate.